molecular formula C8H5F3N2O B1502749 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile CAS No. 1131623-15-8

4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B1502749
CAS No.: 1131623-15-8
M. Wt: 202.13 g/mol
InChI Key: GCZQFHANUVAPCO-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile is a multifaceted organic compound characterized by the presence of an amino group, a hydroxyl group, a trifluoromethyl group, and a nitrile group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the appropriate precursors. One common approach is the nitration of 2-(trifluoromethyl)benzonitrile followed by reduction and subsequent hydroxylation. The reaction conditions for these steps often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is often employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of therapeutic agents. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • 4-Cyano-3-(trifluoromethyl)aniline

  • 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

Uniqueness: 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-6(13)7(14)1-4(5)3-12/h1-2,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZQFHANUVAPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671966
Record name 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131623-15-8
Record name 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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